N-(2-Bromobenzo[d]thiazol-6-yl)acetamide N-(2-Bromobenzo[d]thiazol-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1019115-45-7
VCID: VC15873780
InChI: InChI=1S/C9H7BrN2OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h2-4H,1H3,(H,11,13)
SMILES:
Molecular Formula: C9H7BrN2OS
Molecular Weight: 271.14 g/mol

N-(2-Bromobenzo[d]thiazol-6-yl)acetamide

CAS No.: 1019115-45-7

Cat. No.: VC15873780

Molecular Formula: C9H7BrN2OS

Molecular Weight: 271.14 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Bromobenzo[d]thiazol-6-yl)acetamide - 1019115-45-7

Specification

CAS No. 1019115-45-7
Molecular Formula C9H7BrN2OS
Molecular Weight 271.14 g/mol
IUPAC Name N-(2-bromo-1,3-benzothiazol-6-yl)acetamide
Standard InChI InChI=1S/C9H7BrN2OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h2-4H,1H3,(H,11,13)
Standard InChI Key YCTZWIATSOVTTE-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)N=C(S2)Br

Introduction

Chemical Identity and Synthesis

Structural Features and Nomenclature

N-(6-Bromobenzo[d]thiazol-2-yl)acetamide consists of a benzothiazole core substituted with a bromine atom at the 6-position and an acetamide group at the 2-position (Figure 1) . The benzothiazole ring system is a privileged scaffold in drug discovery, known for its metabolic stability and ability to interact with biological targets . The bromine substituent enhances electrophilicity, facilitating further functionalization via cross-coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₇BrN₂OS
Molecular Weight271.13 g/mol
CAS Registry Number16628-26-5
AppearanceOff-white crystalline solid
Melting Point215–217°C

Synthesis and Optimization

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide begins with 2-amino-6-bromobenzothiazole (1), which is acylated using acetic anhydride in acetonitrile under acidic conditions (Scheme 1) . The reaction proceeds via nucleophilic attack of the amine group on the acetic anhydride, yielding the acetamide derivative in 85% isolated yield .

Scheme 1:

  • Acylation:
    2-Amino-6-bromobenzothiazole (0.00213 mol) is treated with acetic anhydride (0.003 mol) and catalytic H₂SO₄ in acetonitrile at 60°C for 40 minutes. The product precipitates upon water addition and is purified via filtration .

Critical parameters affecting yield include reaction temperature, solvent polarity, and stoichiometry. Acetonitrile optimizes solvation, while excess acetic anhydride ensures complete acylation .

Pharmacological Activities

Urease Inhibition

Urease enzymes, which catalyze urea hydrolysis, are therapeutic targets for infections caused by Helicobacter pylori and Proteus mirabilis. N-(6-Bromobenzo[d]thiazol-2-yl)acetamide exhibits moderate urease inhibition (IC₅₀ = 46.5 μg/mL), attributed to hydrogen bonding between its acetamide group and the enzyme’s active site . Molecular docking studies reveal interactions with conserved residues like His593 and Ala440, disrupting substrate access .

Table 2: Urease Inhibitory Activity

CompoundIC₅₀ (μg/mL)
N-(6-Bromobenzo[d]thiazol-2-yl)acetamide46.5
Thiourea (standard)21.0

Nitric Oxide Scavenging

Nitric oxide (NO) overproduction contributes to inflammatory diseases. At 50 μg/mL, N-(6-bromobenzo[d]thiazol-2-yl)acetamide scavenges 54% of NO radicals, with an IC₅₀ of 46.5 μg/mL . Electron-withdrawing groups like bromine enhance radical stabilization, improving activity .

Table 3: Nitric Oxide Scavenging at 50 μg/mL

Compound% InhibitionIC₅₀ (μg/mL)
N-(6-Bromobenzo[d]thiazol-2-yl)acetamide54 ± 0.00246.5
Ascorbic acid (standard)89 ± 0.00312.1

Haemolytic Activity

Haemolytic activity, a proxy for membrane disruption, is concentration-dependent. At 100 μg/mL, N-(6-bromobenzo[d]thiazol-2-yl)acetamide lyses 47.1% of erythrocytes, suggesting potential anticancer utility . Halogen substituents increase hydrophobicity, enhancing membrane interaction .

Structural Characterization

Spectroscopic Analysis

¹H-NMR (400 MHz, CDCl₃/CD₃OD): δ 8.14 (d, J = 2 Hz, 1H, H-7), 7.63 (d, J = 1.5 Hz, 1H, H-4), 2.31 (s, 3H, CH₃) . The acetamide methyl group resonates as a singlet at δ 2.31, while aromatic protons exhibit coupling consistent with bromine’s deshielding effect .

Molecular Docking Studies

Docking into the Bacillus pasteurii urease active site (PDB: 4UBP) shows the acetamide carbonyl forming hydrogen bonds with Ala440 (2.1 Å) and His593 (2.3 Å) . Bromine’s hydrophobic surface area displaces water molecules, stabilizing the enzyme-inhibitor complex .

Applications and Derivatives

Suzuki Cross-Coupling

The bromine atom enables palladium-catalyzed coupling with aryl boronic acids, generating 6-arylbenzothiazole derivatives (e.g., 3a–3h) . These compounds exhibit enhanced urease inhibition (e.g., 3b: IC₅₀ = 38.19 μg/mL) and nitric oxide scavenging (e.g., 3b: 67% at 50 μg/mL) .

Table 4: Biological Activities of Derivatives

DerivativeUrease IC₅₀ (μg/mL)NO Scavenging (%)
3b38.1967 ± 0.009
3c42.1054 ± 0.002

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator